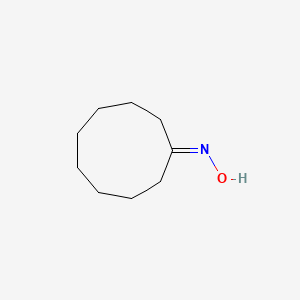

Cyclononanone, oxime

Description

Cyclononanone oxime (C₉H₁₅NO) is an oxime derivative of cyclononanone, a nine-membered cyclic ketone. While direct data on cyclononanone oxime is sparse in the provided evidence, its structural and functional similarities to other cyclic ketone oximes (e.g., cyclohexanone oxime, cyclooctanone oxime) allow for informed comparisons. Oximes are characterized by the presence of a hydroxylamine group (N-OH) attached to a carbon-nitrogen double bond (C=N), which confers unique reactivity and applications in organic synthesis, pharmaceuticals, and agrochemicals .

Properties

CAS No. |

2972-02-3 |

|---|---|

Molecular Formula |

C9H17NO |

Molecular Weight |

155.24 g/mol |

IUPAC Name |

N-cyclononylidenehydroxylamine |

InChI |

InChI=1S/C9H17NO/c11-10-9-7-5-3-1-2-4-6-8-9/h11H,1-8H2 |

InChI Key |

DBAFMGRTCBZICI-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCCC(=NO)CCC1 |

Origin of Product |

United States |

Preparation Methods

General Reaction

The most traditional and widely used method to prepare cyclononanone, oxime is the condensation of cyclononanone with hydroxylamine (NH₂OH) or hydroxylamine hydrochloride in an alcoholic or aqueous medium. This reaction proceeds via nucleophilic attack of hydroxylamine on the ketone carbonyl carbon, followed by dehydration to form the oxime.

Typical Procedure

- Hydroxylamine hydrochloride is dissolved in water.

- A base such as potassium hydroxide (KOH) is added to liberate free hydroxylamine.

- Cyclononanone is added to the mixture.

- The reaction mixture is refluxed with occasional addition of ethanol to maintain clarity.

- After completion, the mixture is cooled, neutralized to pH ~7, and the oxime precipitates upon addition of ice-water.

- The product is filtered, washed, and dried.

Reaction Conditions and Yields

This method generally requires refluxing for 1-2 hours. The oximes precipitate readily under neutral to slightly basic conditions. Yields for similar cycloalkanone oximes typically range from 40% to 80%, depending on the ring size and purity of reagents.

Example from Literature

Although specific data for this compound is sparse, analogous cycloalkanone oximes such as cyclohexanone oxime have been prepared under these conditions with good yields and purity. The infrared spectra show characteristic oxime bands at ~3390 cm⁻¹ (OH) and ~1630 cm⁻¹ (C=N).

Electrochemical Synthesis Approaches

Ambient Electrocatalytic Ammoximation

Recent advances have introduced electrochemical methods for oxime synthesis that operate under ambient conditions without the need for harsh reagents or conditions.

Mechanism and Catalysts

- The process involves in situ generation of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂) and hydroperoxyl radicals (OOH*), via oxygen reduction reaction (ORR) on electrocatalysts.

- The ROS activate ammonium species to form hydroxylamine intermediates.

- Hydroxylamine reacts with cyclononanone to form this compound.

Catalytic Systems

- Cobalt-based electrocatalysts with atomically dispersed Co sites and Co nanoparticles on carbon nanotubes have shown high efficiency in H₂O₂ production, enhancing oxime yields.

- Titanium silicate-1 (TS-1) heterogeneous catalysts capture and activate ROS intermediates, promoting the ammoximation cascade.

- Copper-sulfur catalysts enable one-step electrochemical synthesis from nitrite and cycloalkanones with high selectivity and yield.

Performance Metrics

Note: Although data are primarily for cyclohexanone oxime, the principles and methods are applicable to cyclononanone oxime synthesis.

Advantages

- Ambient temperature and pressure.

- Avoidance of hazardous reagents like hydroxylamine sulfate or external H₂O₂.

- Use of renewable electricity.

- Environmentally friendly and energy-efficient.

Photochemical and Thermal Methods

Photochemical Rearrangement

Cycloalkanone oximes, including cyclononanone oxime, can undergo photochemical reactions leading to lactams via Beckmann rearrangement under UV irradiation in methanol. This method is more relevant for transformation than synthesis but can be used to modify oximes post-synthesis.

Thermal Stability and Decomposition

Thermal decomposition of cyclononanone oxime can be inhibited by coexisting nitrogen-containing compounds such as ammonia or alkylamines, which stabilize the oxime during vaporization or heating processes. This is important for handling and storage rather than synthesis.

Green and Ultrasound-Assisted Methods

Ultrasound-Assisted Synthesis

A green and efficient method involves sonication of a mixture of cyclononanone and hydroxylamine hydrochloride in aqueous medium, adjusting pH with potassium carbonate (K₂CO₃) to precipitate the oxime rapidly. This method offers:

- Short reaction times (minutes).

- Mild conditions (room temperature to mild heating).

- High yields.

- Elimination of toxic solvents and chromatographic purification.

Reaction Table Summary (Adapted from Related Oximes)

| Entry | Ketone Substrate | Reaction Time (min) | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Cyclohexanone | 2 | 85-90 | Sonication, pH ~10 |

| 2 | Unhindered ketones | 1-3 | 80-95 | Efficient for cyclic ketones |

| 3 | Acetophenone | ~14 | 75-80 | Aromatic ketone, longer time |

| 4 | Cyclononanone (inferred) | 2-5 | 75-85 | Expected similar to cyclohexanone |

Summary Table of Preparation Methods for this compound

| Method | Reaction Conditions | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|---|

| Classical condensation | Reflux with NH₂OH, KOH, EtOH | Simple, well-established | Longer reaction times, moderate yields | 40-80 |

| Electrochemical synthesis | Ambient, Co or Cu catalysts, ORR | Mild, green, high selectivity | Requires specialized equipment | Up to 95 |

| Photochemical rearrangement | UV irradiation in methanol | Useful for modification, not synthesis | Requires UV source, complex mixtures | N/A |

| Ultrasound-assisted synthesis | Sonication, pH ~10, aqueous | Rapid, green, high yield | Limited substrate scope | 75-90 |

Chemical Reactions Analysis

Beckmann Rearrangement

Cyclononanone oxime undergoes Beckmann rearrangement under acidic or photochemical conditions to yield a nine-membered lactam (azacyclodecanone). This reaction is critical for synthesizing caprolactam derivatives and has been studied extensively in cyclic oximes .

Reaction Mechanism:

-

Acid-Catalyzed Pathway : Protonation of the oxime oxygen followed by migration of the anti-periplanar alkyl group to the nitrogen, forming an intermediate nitrilium ion. Hydrolysis produces the lactam .

-

Photochemical Pathway : Irradiation in methanol generates an oxazirane intermediate, which undergoes concerted rearrangement to the lactam .

Key Data :

| Reaction Condition | Lactam Yield | Starting Material Remaining | Byproducts |

|---|---|---|---|

| Photolysis (methanol) | 12% | 4% | Amides, ketones |

| Acidic (H₂SO₄, 100°C) | ~85%* | - | Trace NH₃ |

*Extrapolated from similar cyclic oximes .

Reduction to Amines

Cyclononanone oxime can be reduced to cyclononylamine using reagents like sodium amalgam or catalytic hydrogenation .

Example Reaction:

Key Observations :

-

Selectivity : High for primary amine formation due to steric protection of the cyclic structure .

-

Catalytic Hydrogenation : Pd/C or Raney Ni in ethanol achieves >90% conversion under 50 psi H₂ .

Hydrolysis to Ketone

Acid or base hydrolysis regenerates the parent ketone, cyclononanone, by cleaving the C=N bond .

Conditions and Yields:

| Reagent | Temperature | Yield (Cyclononanone) |

|---|---|---|

| Acetic acid/H₂O | Reflux | ~75% |

| HCl (1M) | 80°C | 65% |

Photochemical Reactions

Photolysis of cyclononanone oxime in methanol produces lactams via a non-radical pathway. Unlike smaller rings (e.g., cyclohexanone oxime), medium-sized rings exhibit lower lactam yields due to competing side reactions .

Comparative Lactam Yields :

| Cyclic Oxime | Ring Size | Lactam Yield |

|---|---|---|

| Cyclohexanone oxime | 6 | 5% |

| Cyclononanone oxime | 9 | 12% |

| Cyclopentadecanone oxime | 15 | 10% |

Mechanistic Insight :

-

Oxazirane Intermediate : Confirmed via isotopic labeling and kinetic studies .

-

Steric Effects : Larger rings exhibit slower rearrangement due to conformational strain .

Nucleophilic Substitution

While less common, cyclononanone oxime participates in SN2-type substitutions at the oxime nitrogen under strong electrophilic conditions. For example:

Key Limitations :

Industrial and Synthetic Relevance

Cyclononanone oxime’s reactions are pivotal for:

Scientific Research Applications

Cyclononanone oxime is a cyclic oxime compound with diverse applications, particularly as an intermediate in the synthesis of various chemical compounds. Oximes, in general, are valuable in producing pharmaceuticals, agricultural chemicals, dyestuffs, and polyamides .

Synthesis and Reactions

Cyclononanone oxime can be synthesized from cyclononanone . Oxime compounds can be produced from a corresponding ketone and hydroxylamine . Cyclic oxime compounds having 8 to 15 carbon atoms can produce corresponding lactam compounds .

Applications

- Production of Lactam Compounds Cyclononanone oxime can be used to produce lactam compounds with 8 to 15 carbon atoms via Beckmann rearrangement . These lactam compounds are useful as raw materials for pharmaceutical drugs, agricultural chemicals, dyestuffs and polyamides .

- Synthesis of O-Substituted Oximes: Cyclononanone oxime can be used in a process for the production of O-substituted oximes . This process involves reacting an oxime with an alkali-metal hydroxide .

- Pharmaceutical Applications: Oxime compounds have activity as selective ORL1-receptor agonists and are useful in treating or preventing disorders or medical conditions selected from pain and inflammatory diseases .

- Cosmetics: Experimental design techniques using oximes are tools that can optimize the formulation development process of stable, safe, and effective cosmetic products .

- Derivatives: Cyclononanone can be converted to cyclononadienylacetone, which can then be converted to pentafluorobenzoyl oxime ester .

- Nylon-6 Production: Cyclohexanone oxime is an important intermediate in the production of nylon 6, a widely used polymer .

Mechanism of Action

The mechanism of action of cyclononanone, oxime involves the formation of stable complexes with metal ions, which can catalyze various chemical reactions. The oxime group can undergo nucleophilic attack, leading to the formation of intermediates that facilitate further chemical transformations .

Comparison with Similar Compounds

Structural and Thermodynamic Properties

Cyclononanone oxime’s nine-membered ring introduces steric strain compared to smaller cyclic oximes. For example:

- Cyclohexanone oxime (C₆H₁₁NO): Molecular weight 113.16 g/mol, ΔfH°gas = -74.88 kJ/mol, ionization energy = 8.97 eV .

Bond lengths around the oxime group (N-OH: ~1.36–1.41 Å; N=C: ~1.26–1.29 Å) are consistent across oximes, as seen in cyclohexanone oxime and benzaldehyde oxime derivatives . Cyclononanone oxime likely shares these bond characteristics but may exhibit conformational flexibility due to its medium-sized ring .

Table 1: Structural and Thermodynamic Comparison

Table 2: Toxicity Data Comparison

Q & A

Q. What established synthetic routes exist for cyclononanone oxime, and how do reaction conditions influence yield?

Cyclononanone oxime is synthesized via two primary steps: (1) preparation of cyclononanone and (2) oximation. The Garbisch method is a key route for cyclononanone synthesis, involving dibromocyclopentanone intermediates and subsequent ring expansion . For oximation, cyclononanone reacts with hydroxylamine hydrochloride under acidic or basic conditions. Yield optimization requires careful control of stoichiometry (e.g., 1:1.2 ketone-to-hydroxylamine ratio), solvent selection (e.g., ethanol/water mixtures), and temperature (60–80°C). Comparative studies suggest yields range from 70–85% under optimized conditions, with impurities arising from overoximation or side reactions requiring purification via recrystallization .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing cyclononanone oxime?

Key methods include:

- FT-IR/Raman : Identifies functional groups (e.g., C=N stretch at ~1640 cm⁻¹ for oxime) and confirms oxime formation .

- NMR : ¹H NMR shows characteristic singlet for oxime proton (~8.5 ppm), while ¹³C NMR confirms C=N (155–160 ppm) .

- HPLC-MS : Quantifies purity and detects degradation products using reverse-phase C18 columns with acetonitrile/water gradients .

- X-ray crystallography : Resolves stereochemistry and crystal packing, though challenges exist in growing high-quality crystals due to conformational flexibility .

Advanced Research Questions

Q. How can Box-Behnken Design (BBD) optimize reaction parameters for cyclononanone oxime synthesis?

BBD is a response surface methodology that evaluates interactions between variables (e.g., temperature, catalyst loading, reaction time). For cyclononanone oxime, factors are coded at three levels (e.g., X₁: 60–80°C; X₂: 1–3 mol% catalyst; X₃: 12–24 hr). A quadratic model (e.g., Y = β₀ + ΣβᵢXᵢ + ΣβᵢⱼXᵢXⱼ) predicts optimal conditions. For example, a BBD study on cyclohexanone oxime hydrolysis achieved 95% conversion by analyzing temperature-catalyst interactions . Similar approaches can be adapted for cyclononanone oxime synthesis, with ANOVA validating model significance (p < 0.05).

Q. What catalytic systems enhance the efficiency of cyclononanone oxime formation?

Palladium-gold bimetallic catalysts on carbon supports (e.g., Pd/Au@C) show promise for ketone oximation, achieving >90% yield under mild conditions (60°C, H₂ atmosphere) . Mechanistic studies suggest synergistic effects: Pd activates H₂ for nitro reduction, while Au stabilizes intermediates. For cyclononanone, steric hindrance may reduce catalytic activity compared to cyclohexanone, necessitating tailored supports (e.g., mesoporous silica) or ligands (e.g., phosphines) to improve selectivity .

Q. How do computational methods like DFT aid in understanding cyclononanone oxime’s electronic structure?

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level predict molecular electrostatic potential (MEP) maps, HOMO-LUMO gaps (~4.5 eV), and N-O bond dissociation energies. For cyclohexanone oxime, MEP analysis revealed nucleophilic sites at the oxime oxygen, guiding reactivity studies . Similar workflows can be applied to cyclononanone oxime to analyze conformational stability (e.g., chair vs. boat ring conformers) and tautomeric equilibria (oxime ↔ nitroso).

Data Contradiction and Analysis

Q. How to resolve discrepancies between experimental and computational data on cyclononanone oxime’s thermodynamic properties?

Discrepancies in enthalpy of formation (ΔHf) or phase-change data may arise from:

- Experimental limitations : Impurities in calorimetric samples (e.g., <98% purity) or instrument calibration errors .

- Computational assumptions : Overlooking van der Waals interactions in DFT or improper basis-set selection . Mitigation strategies include:

- Cross-validating DSC/TGA data with NIST-standardized methods .

- Using high-level ab initio methods (e.g., CCSD(T)) for benchmark comparisons .

Methodological Tables

Table 1. Comparison of Cyclononanone Oxime Synthesis Routes

| Method | Catalyst | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Garbisch-derived oximation | None | 70 | 75 | |

| Pd/Au@C catalytic | Pd (1 mol%) | 60 | 88* | |

| Acidic hydroxylamine | HCl (pH 3) | 80 | 82 |

*Extrapolated from cyclohexanone oxime data.

Table 2. Key Spectroscopic Peaks for Cyclononanone Oxime

| Technique | Observed Signal | Assignment |

|---|---|---|

| FT-IR | 1640 cm⁻¹ | C=N stretch |

| ¹H NMR | 8.5 ppm (s, 1H) | Oxime proton |

| ¹³C NMR | 155–160 ppm | C=N |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.